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Compound of Interest

Compound Name: 2-Cyclopentylphenol

Cat. No.: B118607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopentylphenol, a key

intermediate in the synthesis of pharmaceuticals. The document details its discovery and

history, physicochemical properties, synthesis methodologies, and its significant role in the

development of the antihypertensive drug (S)-penbutolol.

Discovery and History
The first synthesis of 2-Cyclopentylphenol is attributed to R. Pajeau and J.-P. Begue in a

1962 publication in the Bulletin de la Societe Chimique de France.[1] The primary method for

its synthesis is the Friedel-Crafts alkylation of phenol with cyclopentene or a cyclopentyl halide,

a classic electrophilic aromatic substitution reaction.[2][3] This reaction typically employs a

Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a strong Brønsted acid, to facilitate

the addition of the cyclopentyl group to the aromatic ring of phenol.[2]

Physicochemical Properties
The quantitative data for 2-Cyclopentylphenol are summarized in the table below, compiled

from various chemical databases.[4]
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Property Value Source

Molecular Formula C₁₁H₁₄O PubChem

Molecular Weight 162.23 g/mol PubChem

CAS Number 1518-84-9 PubChem

IUPAC Name 2-cyclopentylphenol PubChem

Appearance Solid Sigma-Aldrich

Melting Point 34-35 °C Sigma-Aldrich

Boiling Point 148-150 °C at 18 mmHg Sigma-Aldrich

Refractive Index n20/D 1.555 Sigma-Aldrich

Solubility Insoluble in water Inferred from properties

¹H NMR See SpectraBase for details SpectraBase

¹³C NMR See PubChem for details PubChem

IR Spectrum See PubChem for details PubChem

Synthesis and Experimental Protocols
The synthesis of 2-Cyclopentylphenol is primarily achieved through the Friedel-Crafts

alkylation of phenol. Below is a generalized experimental protocol for this reaction, followed by

a detailed protocol for its application in the synthesis of (S)-penbutolol.

General Experimental Protocol for Friedel-Crafts
Alkylation of Phenol
This protocol describes a general method for the alkylation of phenol with cyclopentene using a

Lewis acid catalyst.

Materials:

Phenol
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Cyclopentene

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

Hydrochloric acid (HCl), aqueous solution

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer

Heating mantle

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and

dropping funnel, suspend anhydrous aluminum chloride in the anhydrous solvent under an

inert atmosphere (e.g., nitrogen or argon).

Cool the suspension in an ice bath.
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Slowly add a solution of cyclopentene in the anhydrous solvent from the dropping funnel to

the stirred suspension.

After the addition of cyclopentene, add phenol dropwise to the reaction mixture.

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. The reaction may be heated to reflux to ensure completion, with the

specific temperature and time depending on the solvent and catalyst used.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture and carefully quench it by pouring it over a

mixture of crushed ice and concentrated hydrochloric acid.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or

dichloromethane).

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator.

Purify the crude product by vacuum distillation to obtain 2-Cyclopentylphenol.

Caption: Friedel-Crafts alkylation of phenol to produce 2-Cyclopentylphenol.

Experimental Protocol for the Synthesis of (S)-
Penbutolol from 2-Cyclopentylphenol
This protocol details a chemo-enzymatic method for the synthesis of the antihypertensive drug

(S)-penbutolol, where 2-Cyclopentylphenol is a key starting material.[5]

Materials:

2-Cyclopentylphenol
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Epichlorohydrin

Sodium hydroxide (NaOH)

Isopropylamine

Methanol

Lipase B from Candida antarctica

Organic solvents (e.g., water, ethyl acetate)

Necessary glassware and purification equipment (chromatography columns, etc.)

Procedure:

Step 1: Synthesis of racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

To a solution of NaOH in distilled water, add 2-Cyclopentylphenol.

Stir the reaction mixture for 1 minute, and then add epichlorohydrin.

Stir the mixture at room temperature for 48 hours.

Add distilled water and extract the product with an organic solvent. This step yields a mixture

of the epoxide 2-((2-cyclopentylphenoxy)methyl)oxirane and the chlorohydrin 1-chloro-3-(2-

cyclopentylphenoxy)propan-2-ol.

Step 2: Lipase-catalyzed kinetic resolution

The racemic chlorohydrin is subjected to a transesterification reaction catalyzed by lipase B

from Candida antarctica. This enzymatic resolution selectively acylates one enantiomer,

allowing for the separation of the (R)-chlorohydrin.

Step 3: Synthesis of (S)-Penbutolol

The resolved (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol is then reacted with

isopropylamine in methanol.
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This nucleophilic substitution reaction proceeds with an inversion of configuration, yielding

the final product, (S)-penbutolol.

The product is then purified, typically by chromatography.

Synthesis of Racemic Chlorohydrin Enzymatic Resolution Synthesis of (S)-Penbutolol

2-Cyclopentylphenol Racemic Epoxide/Chlorohydrin mixture
+ Epichlorohydrin, NaOH

(R)-Chlorohydrin

Lipase B from
Candida antarctica

(S)-Penbutolol
+ Isopropylamine

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of (S)-Penbutolol.

Biological Activity and Signaling Pathways
Direct studies on the biological activity and specific signaling pathways of 2-
Cyclopentylphenol are limited in the publicly available scientific literature. However, as a

member of the alkylphenol class of compounds, it may exhibit endocrine-disrupting properties.

Alkylphenols are known to be estrogenic, meaning they can mimic the hormone estrogen and

potentially interfere with the endocrine system, leading to reproductive and developmental

issues.[6][7][8] Toxicological studies on related alkylphenols have shown various adverse

effects.[9]

The primary biological significance of 2-Cyclopentylphenol lies in its role as a direct precursor

to the antihypertensive drug, (S)-penbutolol. Penbutolol is a non-selective beta-adrenergic

receptor blocker.[1][6][8][9]

Signaling Pathway of Penbutolol
Penbutolol exerts its therapeutic effect by blocking both β1 and β2 adrenergic receptors.[6][9]

β1-Adrenergic Receptor Blockade: In the heart and vascular smooth muscle, penbutolol

competitively inhibits the binding of catecholamines (e.g., norepinephrine) to β1-adrenergic

receptors. This blockade prevents the activation of adenylyl cyclase, leading to reduced
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intracellular levels of cyclic AMP (cAMP). The downstream effects include a decrease in

heart rate, myocardial contractility, and cardiac output, which collectively contribute to the

lowering of blood pressure.[6][9]

β2-Adrenergic Receptor Blockade: In the juxtaglomerular apparatus of the kidney, blockade

of β2-adrenergic receptors inhibits the release of renin. This leads to a downregulation of the

renin-angiotensin-aldosterone system, resulting in decreased production of angiotensin II (a

potent vasoconstrictor) and aldosterone (which promotes sodium and water retention). This

contributes to the overall antihypertensive effect.[6]
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Caption: Signaling pathway of Penbutolol's action on adrenergic receptors.
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Conclusion
2-Cyclopentylphenol, since its first reported synthesis in 1962, has remained a compound of

significant interest, primarily as a crucial building block in pharmaceutical manufacturing. While

its own biological activities are not extensively documented, its application in the synthesis of

(S)-penbutolol highlights its importance in medicinal chemistry. The methodologies for its

synthesis, rooted in classic organic reactions, continue to be relevant. Future research could

focus on elucidating any intrinsic biological effects of 2-Cyclopentylphenol and its potential

toxicological profile to provide a more complete understanding of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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